![molecular formula C19H18N4O B10999278 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B10999278.png)
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide
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Overview
Description
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide typically involves the construction of the benzimidazole and indole rings followed by their coupling. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with high yields and purity. The process may include the use of catalysts and optimized reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity . The indole moiety can interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methylbenzimidazole: Shares the benzimidazole moiety but lacks the indole structure.
2-(1H-benzimidazol-2-yl)ethanol: Contains a benzimidazole ring with a different substituent.
Benzimidazole fungicides: Such as benomyl and carbendazim, which have similar core structures but different functional groups.
Uniqueness
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide is unique due to its combination of benzimidazole and indole moieties, which confer distinct chemical and biological properties
Biological Activity
1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-indole-5-carboxamide, a compound featuring both indole and benzimidazole moieties, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and antiparasitic activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.25 g/mol
- CAS Number : 137898-62-5
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. For instance, a study by Bansal and Silakari (2012) highlighted the effectiveness of benzimidazole derivatives against various cancer cell lines. In vitro assays indicated that compounds similar to this compound showed promising IC50 values against breast cancer (MCF7) and lung cancer (A549) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1-Methyl-N-[...]-5-carboxamide | MCF7 | 4.2 |
1-Methyl-N-[...]-5-carboxamide | A549 | 3.8 |
These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Research indicates that benzimidazole derivatives possess broad-spectrum activity against various pathogens. A study published in Frontiers in Pharmacology noted that certain benzimidazole analogs demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming established antibiotics like ciprofloxacin.
Pathogen | Compound | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 1-Methyl-N-[...]-5-carboxamide | 12 µg/mL |
Escherichia coli | 1-Methyl-N-[...]-5-carboxamide | 15 µg/mL |
Antiparasitic Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential antiparasitic activity. A study focused on the antiparasitic effects of benzimidazole derivatives found that several compounds exhibited significant activity against Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range. The compound's structural similarity to known antiparasitic agents suggests it may also target similar pathways.
Case Studies and Research Findings
A significant body of research supports the biological activity of compounds related to this compound:
- Anticancer Study : A recent publication evaluated a series of benzimidazole derivatives for their cytotoxic effects on various cancer cell lines. The study concluded that modifications in the structure could enhance potency, particularly in compounds with an indole backbone.
- Antimicrobial Research : Another study assessed the antibacterial efficacy of benzimidazole derivatives against clinical isolates of resistant strains. The results indicated that certain modifications could significantly improve antimicrobial activity.
- Antiparasitic Evaluation : A chemoinformatic analysis compared new carboxamide derivatives with existing antiparasitic drugs, revealing that some compounds exhibited superior activity against protozoan parasites.
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]indole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-10-9-13-11-14(7-8-16(13)22)19(24)20-12-18-21-15-5-3-4-6-17(15)23(18)2/h3-11H,12H2,1-2H3,(H,20,24) |
InChI Key |
GVCUTFZGHPEKAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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